(Z)-3-(2,3-dimethylphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-3-(2,3-dimethylphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, with various substituents that contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,3-dimethylphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one typically involves the following steps:
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Formation of Thiazolidinone Core: : The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone. This reaction usually takes place under reflux conditions in a suitable solvent such as ethanol or acetonitrile.
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Introduction of Substituents: : The 2,3-dimethylphenyl and pyridin-4-ylmethylene groups are introduced through a Knoevenagel condensation reaction. This involves the reaction of the thiazolidinone core with 2,3-dimethylbenzaldehyde and 4-pyridinecarboxaldehyde in the presence of a base such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.
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Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2,3-dimethylphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound’s anti-inflammatory and anticancer properties are of significant interest. It has been found to inhibit the growth of certain cancer cell lines and reduce inflammation in animal models, suggesting potential therapeutic applications.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems.
Mechanism of Action
The mechanism of action of (Z)-3-(2,3-dimethylphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are used as antidiabetic agents. They share the thiazolidinone core but differ in their substituents and biological activities.
Thiazolidinones: Other thiazolidinone derivatives with different substituents have been studied for their antimicrobial and anticancer properties.
Uniqueness
(Z)-3-(2,3-dimethylphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is unique due to its specific substituents, which confer distinct biological activities. The combination of the 2,3-dimethylphenyl and pyridin-4-ylmethylene groups enhances its antimicrobial and anticancer properties compared to other thiazolidinone derivatives.
Properties
IUPAC Name |
(5Z)-3-(2,3-dimethylphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-11-4-3-5-14(12(11)2)19-16(20)15(22-17(19)21)10-13-6-8-18-9-7-13/h3-10H,1-2H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXVXUWXDWCMFP-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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